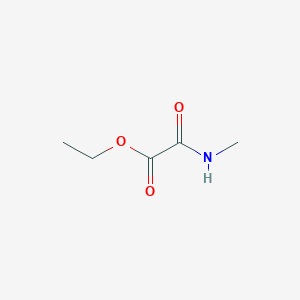
Ethyl 2-(methylamino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-(methylamino)-2-oxoacetate” is a compound that contains an ester functional group (from the “ethyl…acetate” part of the name) and a secondary amine functional group (from the “methylamino” part of the name). The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the chain .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable ester with a methylamine to introduce the amine functional group. The introduction of the carbonyl group could be achieved through oxidation .Molecular Structure Analysis
The molecule would have a backbone of three carbons, with the central carbon being bonded to an oxygen (forming a carbonyl group), a nitrogen (forming an amine), and an ethyl ester group .Chemical Reactions Analysis
As an ester and an amine, this compound could participate in a variety of chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The amine could participate in reactions typical of amines, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be polar and could participate in hydrogen bonding, affecting its boiling and melting points. The presence of the amine could make it a base .Aplicaciones Científicas De Investigación
1. Inhibitory Activity and Hypoglycemic Properties
Ethyl 2-(methylamino)-2-oxoacetate derivatives have been shown to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling pathways. Compounds derived from this compound demonstrated significant in vitro inhibition of PTP-1B, with potential implications for managing diabetes through their hypoglycemic activity (Navarrete-Vázquez et al., 2012).
2. Role in Synthesis and Characterization of Novel Compounds
This compound is used in the synthesis of various novel compounds. For instance, it has been employed in the synthesis of ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetates, which were characterized for their structural properties and tested for cytotoxicity in brine shrimp assay (Ahmed et al., 2016).
3. Synthesis of Amino Acid Esters
This compound derivatives, such as OxymaPure, have been used as additives in the synthesis of α-ketoamide derivatives. These compounds are synthesized via ring opening of N-acylisatin and are coupled to different amino acid esters, showing promise in medicinal chemistry due to their high yield and purity (El‐Faham et al., 2013).
4. Application in Corrosion Inhibition
This compound derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors. These compounds exhibit mixed inhibition properties and adhere to the surface of metals following the Langmuir isotherm, indicating potential applications in materials science and engineering (Djenane et al., 2019).
5. Synthesis of Chromans and Heterocycles
The compound has been used in the cyclization reactions to produce quaternary carbon-centered chromans, which are biologically active products. These reactions proceed smoothly under mild conditions, indicating the compound's versatility in organic synthesis (Hu et al., 2012).
6. Synthesis of Antimicrobial Agents
This compound has been involved in the synthesis of novel indazole bearing oxadiazole derivatives, which were evaluated for their antimicrobial properties. This highlights its potential in the development of new antimicrobial agents (Ghelani et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(methylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-9-5(8)4(7)6-2/h3H2,1-2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZKKPQRSZDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)

![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)
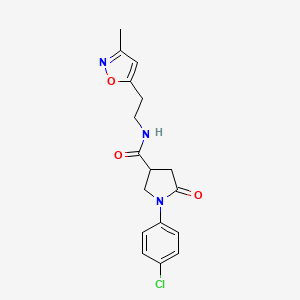
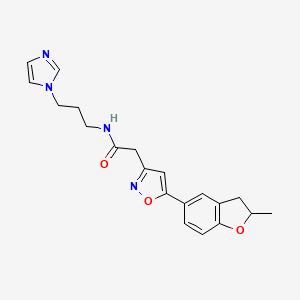
![4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B2656754.png)
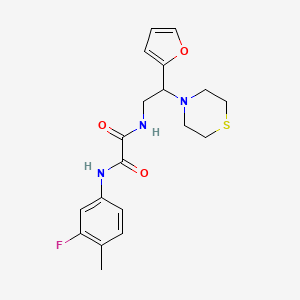
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2656756.png)


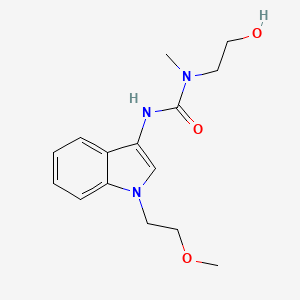

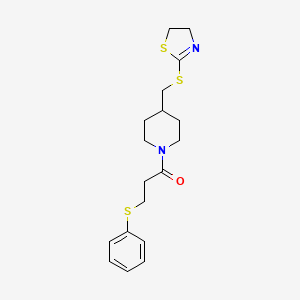
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)